N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)-N~2~-(4-phenoxyphenyl)glycinamide
Overview
Description
The compound incorporates structural motifs characteristic of sulfonamide chemistry, which plays a crucial role in various fields, including medicinal chemistry and material science. Sulfonamides are known for their diverse biological activities and applications in designing drugs and novel materials due to their unique chemical properties.
Synthesis Analysis
Synthesis of complex sulfonamides often involves chemoselective arylsulfonylation reactions. For example, the direct transformation of amino acid esters into arylsulfonamido esters showcases a method that could potentially be applied or adapted for synthesizing the target compound (Penso et al., 2003). These methodologies emphasize the importance of chemoselectivity, protecting group strategies, and the use of suitable solvents and bases in synthesizing complex sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and crystallography. For instance, studies on similar sulfonamide compounds provide insights into their structural characteristics, such as intramolecular hydrogen bonding and the spatial arrangement of functional groups, which significantly influence their chemical behavior and properties (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including sulfonation, nitration, and electrophile-induced cyclization, depending on their structural framework. These reactions can lead to the formation of diverse derivatives with potential applications in different fields. The reactivity of sulfonamides can be influenced by the nature of substituents on the aromatic rings and the presence of electron-withdrawing or donating groups (Christov & Ivanov, 2004).
Scientific Research Applications
Aryl Sulfones in Electrochemical Reactions
Aryl sulfones with strong electron-withdrawing substituents, including compounds similar to N2-(methylsulfonyl)-N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)glycinamide, have been studied for their electrochemical behaviors. Research by Pilard et al. (2001) highlights that the electrochemical reduction of p-nitrophenyl methyl sulfone at mercury and platinum cathodes does not undergo classic two-electron cleavage, leading to various unexpected reactions due to the nitro and cyano substituents. This study provides insight into the stability and reactivity of such compounds under electrochemical conditions (Pilard et al., 2001).
Chemoselective Arylsulfonylation
The chemoselective arylsulfonylation of amino acids and esters, as investigated by Penso et al. (2003), showcases another application. This process transforms the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine into 2-arylsulfonamido esters without needing to protect the phenolic hydroxy group. The reaction conditions optimized for this process highlight the compound's potential in synthesizing modified amino acids with good yields, contributing to the development of novel peptides and peptidomimetics (Penso et al., 2003).
Potential Pesticidal Activity
Research on derivatives of phenyl tribromomethyl sulfone by Borys et al. (2012) indicates potential pesticidal applications. These novel compounds, related to the structural motif of N2-(methylsulfonyl)-N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)glycinamide, were synthesized to explore their efficacy as pesticides. The study's findings could lead to the development of new herbicides and fungicides, enhancing agricultural productivity and pest management strategies (Borys et al., 2012).
Metabolism and Activation Studies
The metabolism of compounds like (4-phenoxyphenylsulfonyl)methylthiirane, a selective gelatinase inhibitor, has been extensively studied, as documented by Celenza et al. (2008). These investigations into the metabolic pathways reveal how such compounds are processed within biological systems, shedding light on their potential therapeutic applications and environmental impact. Understanding the metabolism of these compounds is crucial for developing safer and more effective drugs and chemicals (Celenza et al., 2008).
properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-31(28,29)23(15-21(25)22-16-6-5-7-18(14-16)24(26)27)17-10-12-20(13-11-17)30-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIHYVQMDLESNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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